Glyceryl 2-isostearate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

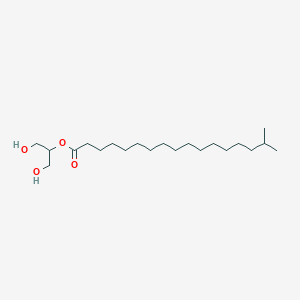

Glyceryl 2-isostearate is a glycerin monoisostearate ester, a highly substantive, rich, liquid emollient derived from isostearic acid . It is commonly used in personal care products due to its excellent moisturizing properties and ability to promote film formation on the skin . This compound is known for its low hydrophilic-lipophilic balance (HLB) emulsifying properties, making it ideal for various cosmetic applications .

Vorbereitungsmethoden

Glyceryl 2-isostearate is typically synthesized through the esterification of glycerol with isostearic acid . The reaction is catalyzed by strong acids or bases and is carried out under controlled temperature conditions to ensure high yield and purity . Industrial production methods often involve the use of hydrogenated palm oil and glycerol, followed by a series of distillation steps to obtain the final product . This process ensures the removal of impurities and results in a high-quality ester suitable for use in cosmetics and personal care products .

Analyse Chemischer Reaktionen

Glyceryl 2-isostearate undergoes various chemical reactions typical of fatty acid esters, including glycerolysis, hydrolysis, transesterification, and enzymatic cleavage . Common reagents used in these reactions include sulfuric acid, sodium sulfate, and magnesium oxide . The major products formed from these reactions are glycerol and isostearic acid . Additionally, this compound can participate in oxidation and reduction reactions, although these are less common in industrial applications .

Wissenschaftliche Forschungsanwendungen

Glyceryl 2-isostearate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an emulsifier and stabilizer in various formulations . In biology, it is employed in the development of moisturizing creams and lotions due to its ability to enhance the water-binding capacity of the stratum corneum . In medicine, this compound is used in topical formulations to improve skin hydration and barrier function . Industrially, it is utilized in the production of personal care products such as moisturizers, creams, and decorative cosmetics .

Wirkmechanismus

The primary mechanism of action of glyceryl 2-isostearate is its ability to increase the water content in the stratum corneum, thereby exerting its moisturizing effect . This is achieved by forming a film on the skin’s surface, which helps to retain moisture and prevent water loss . Additionally, this compound has been shown to promote the formation of lipid bilayers in the skin, further enhancing its moisturizing properties . The molecular targets and pathways involved in these processes include the lipid bilayers and the corneocytes in the stratum corneum .

Vergleich Mit ähnlichen Verbindungen

Glyceryl 2-isostearate is often compared to other similar compounds such as glyceryl stearate, glyceryl caprate, and glyceryl triisostearate . While all these compounds share similar emollient and emulsifying properties, this compound is unique in its ability to provide excellent spreading and moisturizing properties in liquid personal wash applications . Additionally, this compound is cold-processable, vegetable-derived, and biodegradable, making it an eco-friendly option for use in personal care products .

Eigenschaften

CAS-Nummer |

57361-83-8 |

|---|---|

Molekularformel |

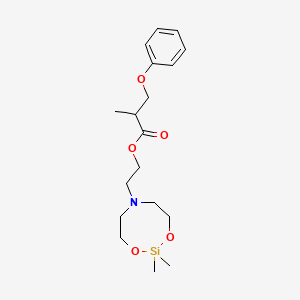

C21H42O4 |

Molekulargewicht |

358.6 g/mol |

IUPAC-Name |

1,3-dihydroxypropan-2-yl 16-methylheptadecanoate |

InChI |

InChI=1S/C21H42O4/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21(24)25-20(17-22)18-23/h19-20,22-23H,3-18H2,1-2H3 |

InChI-Schlüssel |

MQXVQTFGCRTCRG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OC(CO)CO |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)

![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)